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molecular formula C6H4N2O4<br>C6H4N2O4<br>C6H4(NO2)2 B052904 1,3-Dinitrobenzene CAS No. 99-65-0

1,3-Dinitrobenzene

Cat. No. B052904
M. Wt: 168.11 g/mol
InChI Key: WDCYWAQPCXBPJA-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

To a solution of 1,3-dinitrobenzene (25 g, 0.149 mol) in concentrated sulfuric acid (100 ml) at 0° C. was added 1,3-dibromo-5,5-dimethylhydantoin (31.75 g, 0.111 mol, 0.75 eq) portionwise over a period of 30 min. The mixture was stirred for 12 at RT and quenched by the addition of crushed ice. The precipitate formed was filtered and was washed repeatedly with water to obtain white solid. The solid was dried under vacuum to give the product in 87% yield (32 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
31.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1)([O-:3])=[O:2].[Br:13]N1C(C)(C)C(=O)N(Br)C1=O>S(=O)(=O)(O)O>[Br:13][C:8]1[CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[C:6]([N+:10]([O-:12])=[O:11])[CH:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
31.75 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of crushed ice
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
was washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
to obtain white solid
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give the product in 87% yield (32 g)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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